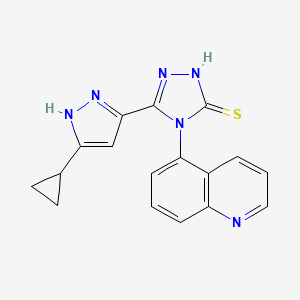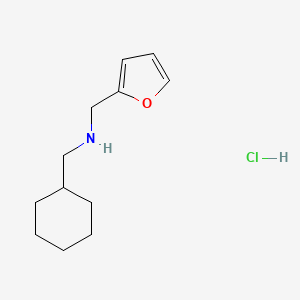
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide
Overview
Description
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide, also known as DMCM, is a chemical compound that has been extensively studied for its potential use as an anticonvulsant and anxiolytic agent. DMCM belongs to the class of benzodiazepine receptor ligands and is structurally similar to other benzodiazepine compounds such as diazepam and lorazepam.
Mechanism of Action
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide acts as a positive allosteric modulator of the GABA-A receptor, which is a neurotransmitter receptor that is involved in the regulation of anxiety, seizures, and other neurological processes. N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide enhances the binding of GABA to the receptor, which increases the inhibitory effects of GABA on neuronal activity. This results in a reduction in anxiety and seizures.
Biochemical and Physiological Effects
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of the GABA-A receptor, which leads to a reduction in neuronal activity and a decrease in anxiety and seizures. N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide has also been found to increase the levels of the neurotransmitter GABA in the brain, which further enhances the inhibitory effects of GABA on neuronal activity.
Advantages and Limitations for Lab Experiments
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied and has a well-characterized mechanism of action. However, N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide also has some limitations for use in lab experiments. It has been found to have a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity. Additionally, N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide has been found to have some undesirable side effects, such as sedation and impaired cognitive function.
Future Directions
There are several future directions for further research on N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide. One area of research could focus on developing more selective ligands for the GABA-A receptor that have fewer side effects and a wider therapeutic window. Another area of research could focus on the use of N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide in combination with other drugs to enhance its therapeutic effects. Finally, future research could focus on the development of new animal models to better understand the mechanism of action of N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide and its potential use in treating other neurological disorders.
Scientific Research Applications
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide has been extensively studied for its potential use as an anticonvulsant and anxiolytic agent. It has been shown to be effective in reducing seizures in animal models of epilepsy and has also been found to have anxiolytic effects in animal models of anxiety. N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide has also been studied for its potential use in treating alcohol withdrawal symptoms and has been found to be effective in reducing withdrawal symptoms in animal models.
properties
IUPAC Name |
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-12(2)8-10(13-17(3,14)15)9-6-4-5-7-11(9)16-12/h4-7,10,13H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIGRROWTHEYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)NS(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(acetylamino)phenyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4446156.png)
![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B4446158.png)

![N-(2,6-dimethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446170.png)
![N-(tert-butyl)-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4446187.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4446194.png)

![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4446199.png)
![7-cyclohexyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4446206.png)

![ethyl 4-[(5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4446229.png)


